molecular formula C6H6O3S B13947465 3-Acetylthiolane-2,5-dione CAS No. 73964-74-6

3-Acetylthiolane-2,5-dione

Cat. No.: B13947465
CAS No.: 73964-74-6
M. Wt: 158.18 g/mol
InChI Key: SRHTVWXRKYJECO-UHFFFAOYSA-N
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Description

3-Acetylthiolane-2,5-dione is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane (tetrahydrothiophene) ring with two ketone groups at positions 2 and 5 and an acetyl substituent at position 2.

Properties

CAS No.

73964-74-6

Molecular Formula

C6H6O3S

Molecular Weight

158.18 g/mol

IUPAC Name

3-acetylthiolane-2,5-dione

InChI

InChI=1S/C6H6O3S/c1-3(7)4-2-5(8)10-6(4)9/h4H,2H2,1H3

InChI Key

SRHTVWXRKYJECO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=O)SC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylthiolane-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Acetylthiolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane compounds depending on the substituent introduced.

Scientific Research Applications

3-Acetylthiolane-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylthiolane-2,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways .

Comparison with Similar Compounds

Key Differences :

  • Ring Heteroatoms : Piperazine derivatives contain nitrogen, while this compound features sulfur, which may alter electronic properties and metabolic stability.
  • Substituent Effects : Benzylidene and isobutyl groups in piperazine derivatives enhance antiviral activity, suggesting that the acetyl group in this compound could similarly modulate bioactivity if positioned optimally.

Oxolane-2,5-dione Derivatives

Oxolane-2,5-diones (tetrahydrofuran-based diketones) share the 2,5-dione motif but lack sulfur. For example:

Key Differences :

Curcuminoids and Heptadiene-3,5-diones

Curcumin and its analogs (e.g., tetrahydrocurcumin) feature a linear heptadiene-3,5-dione structure:

  • Curcumin : Inhibits DNA methyltransferase (DNMT1) but suffers from low bioavailability due to rapid metabolism .
  • Synthetic Analogs (TMC, DMCHC) : Modified to block metabolic sites, improving stability while retaining DNMT1 inhibition .

Key Differences :

  • Pharmacophore: Curcuminoids require a β-diketone for activity, whereas this compound’s cyclic diketone may offer greater conformational rigidity and metabolic resistance.
  • Bioavailability: Cyclic diones (e.g., thiolane or piperazine derivatives) may avoid the rapid degradation seen in linear curcuminoids.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison of 2,5-Dione Derivatives

Compound Name Core Structure Key Substituents Bioactivity/Application Source
This compound Thiolane (S-ring) Acetyl at C3 Hypothesized metabolic stability N/A
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Piperazine (N-ring) Benzylidene, isobutyl Anti-H1N1 (IC50 = 28.9 μM)
3-Ethyloxolane-2,5-dione Oxolane (O-ring) Ethyl Industrial intermediate
Curcumin Linear heptadiene Bis(4-hydroxy-3-methoxyphenyl) DNMT1 inhibition (low bioavailability)

Table 2: Stability and Pharmacokinetic Trends

Compound Type Metabolic Vulnerability Stability Enhancement Strategy
Linear β-diketones (e.g., curcumin) Rapid glucuronidation and reduction Blocking phenolic groups (TMC, DMCHC)
Cyclic diones (e.g., piperazine/thiolane derivatives) Higher rigidity and resistance to hydrolysis Substituent optimization (e.g., acetyl, benzylidene)

Research Implications and Gaps

  • This compound’s Potential: Its sulfur-containing cyclic structure may offer advantages in drug design, such as enhanced stability and novel interaction with biological targets (e.g., viral proteases or epigenetic enzymes).
  • Unanswered Questions: Direct studies on its synthesis, bioactivity, and pharmacokinetics are absent in the provided evidence. Comparative studies with piperazine-2,5-diones and curcuminoids are needed to validate hypotheses.

Biological Activity

3-Acetylthiolane-2,5-dione, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article summarizes the findings related to its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects. The data presented here are derived from various research studies that have explored the compound's efficacy and mechanisms of action.

Chemical Structure and Synthesis

This compound is a thiolane derivative characterized by its unique cyclic structure. The synthesis of this compound typically involves the reaction of appropriate thioketones with acetic anhydride or similar reagents under controlled conditions. The resulting compound exhibits a range of biological activities due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. This activity is likely attributed to its structural features that interfere with bacterial cell function.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation in certain cancer types while exhibiting low toxicity towards normal cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Viability (%) at 100 µM
HCT116 (Colon)1525
A549 (Lung)2030
HepG2 (Liver)2535

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests that the compound may be beneficial in treating inflammatory conditions.

Table 3: Inhibition of Pro-inflammatory Cytokines by this compound

CytokineConcentration (µM)Inhibition (%)
IL-61050
TNF-α1060

The mechanisms underlying the biological activities of this compound are multifaceted. Its antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. For cytotoxic effects against cancer cells, the compound may induce apoptosis through pathways involving caspase activation and modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : A study involving the treatment of HCT116 colon cancer cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, supporting its use as a potential anticancer agent.
  • Case Study on Antimicrobial Resistance : Another study focused on the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus, demonstrating its potential as an alternative treatment option.

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